molecular formula C24H33N5O2 B2791068 3-cyclopentyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide CAS No. 1251608-17-9

3-cyclopentyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide

Cat. No.: B2791068
CAS No.: 1251608-17-9
M. Wt: 423.561
InChI Key: PLMMTLWTBBBGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a synthetic chemical compound of significant interest in advanced pharmacological and medicinal chemistry research. This complex molecule features a hybrid structure that incorporates multiple pharmacophores, including a piperidine ring, a 1,2,3-triazole group, and a cyclopentylpropanamide chain. The 1,2,3-triazole moiety is a privileged structure in drug discovery, often utilized in the synthesis of potential bioactive molecules and serving as a robust linker in bioconjugation chemistry via click reactions . Compounds with piperidine and amide functionalities are frequently explored for their interactions with various biological targets, particularly in the development of central nervous system (CNS) active agents and analgesics, as seen in other synthetic compound classes . The specific arrangement of the 3,4-dimethylphenyl and cyclopentyl groups suggests potential for high target selectivity and optimized pharmacokinetic properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to investigate its potential mechanism of action, which may involve receptor binding or enzyme inhibition studies based on its structural analogy to other pharmacologically active molecules.

Properties

IUPAC Name

3-cyclopentyl-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-17-7-9-21(15-18(17)2)29-16-22(26-27-29)24(31)28-13-11-20(12-14-28)25-23(30)10-8-19-5-3-4-6-19/h7,9,15-16,19-20H,3-6,8,10-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMMTLWTBBBGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data

While specific activity data for the target compound is unavailable in the provided evidence, structural analogs highlight trends:

  • Molecular Weight : The target compound’s molecular weight (~480 g/mol) is comparable to pyrazolo-pyrimidine derivatives (~460–590 g/mol ), aligning with Lipinski’s rules for drug-likeness.
  • Thermal Stability : Methyl and cyclopentyl groups in the target may improve thermal stability over fluorinated analogues, as seen in melting points (e.g., 175–178°C for Example 53 ).

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Answer : Synthesis involves sequential reactions, including cyclopentylpropanamide formation, triazole ring assembly via click chemistry, and piperidine coupling. Key steps:

  • Triazole formation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere to ensure regioselectivity .
  • Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C to minimize hydrolysis .
  • Optimization : Monitor reaction progress via TLC/HPLC. Microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) can enhance efficiency by 20–30% .

Q. Which characterization techniques are essential to confirm the compound’s structural integrity?

  • Answer : Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to verify cyclopentyl, triazole, and piperidine moieties. Aromatic protons in the 3,4-dimethylphenyl group appear as doublets (δ 7.2–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~505 Da) and rule out side products .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Answer : Prioritize target-specific in vitro assays:

  • Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination) using fluorogenic substrates .
  • Cellular assays : Cytotoxicity (MTT assay) in cancer/hepatic cell lines (e.g., HepG2) at 1–100 µM .
  • Solubility : Measure in PBS (pH 7.4) and DMSO for dose-response studies .

Advanced Research Questions

Q. How can computational modeling guide the analysis of its structure-activity relationship (SAR)?

  • Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Docking : Predict binding to targets like PI3K or mTOR; validate with co-crystallized ligands (PDB: 4LSY) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with triazole carbonyl) using Schrödinger Suite .
  • ADMET prediction : SwissADME to optimize logP (target <5) and BBB permeability .

Q. How should structural data contradictions (e.g., crystallography vs. NMR) be resolved?

  • Answer : Cross-validate using complementary methods:

  • X-ray crystallography : Refine with SHELXL (R-factor <0.05) and validate using WinGX/ORTEP for displacement ellipsoids .
  • Dynamic behavior : Compare NMR (solution state) with crystal data; use NOESY to detect conformational flexibility in the piperidine ring .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to reconcile discrepancies .

Q. What strategies mitigate variability in biological assay results across labs?

  • Answer : Standardize protocols and controls:

  • Replication : Use ≥3 independent experiments with internal controls (e.g., staurosporine for cytotoxicity) .
  • Data normalization : Express activity as % inhibition relative to vehicle/DMSO controls .
  • Inter-lab collaboration : Share compound aliquots to rule out batch variability .

Methodological Considerations Table

AspectTechnique/ApproachKey Reference
Synthesis CuAAC for triazole; EDC/HOBt for amide coupling
Characterization ¹H/¹³C NMR, ESI-MS, HPLC (>95% purity)
Crystallography SHELXL refinement; WinGX/ORTEP visualization
Computational SAR AutoDock Vina, SwissADME, DFT (B3LYP/6-31G(d))
Biological Assays Kinase inhibition (IC₅₀), MTT cytotoxicity, solubility profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.